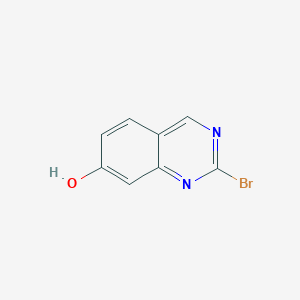

2-Bromoquinazolin-7-ol

Description

Classification and Structural Features of the Quinazoline (B50416) Scaffold

The quinazoline scaffold is classified as a bicyclic aromatic heterocycle. Its structure consists of two fused six-membered rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. lab-chemicals.com This arrangement, also known as 1,3-diazanaphthalene, is isomeric with other benzodiazines such as quinoxaline (B1680401) (1,4-diazanaphthalene), cinnoline (B1195905) (1,2-diazanaphthalene), and phthalazine (B143731) (2,3-diazanaphthalene). sigmaaldrich.comlab-chemicals.com

The quinazoline ring system is planar. lab-chemicals.com From a chemical reactivity perspective, the pyrimidine ring is generally resistant to electrophilic substitution, while the benzene ring is more susceptible, with the 8-position being the most reactive. lab-chemicals.com Conversely, the 2- and 4-positions on the pyrimidine ring are activated for nucleophilic substitution, especially when substituted with a good leaving group like a halogen. lab-chemicals.com The introduction of substituents can significantly alter the chemical properties and biological activities of the resulting derivatives. pharmaffiliates.com

Table 1: Structural Details of the Quinazoline Scaffold

| Feature | Description | Reference |

|---|---|---|

| IUPAC Name | Quinazoline | lab-chemicals.com |

| Other Names | 1,3-Diazanaphthalene, Benzopyrimidine | lab-chemicals.com |

| Chemical Formula | C₈H₆N₂ | lab-chemicals.com |

| Structure | A fused benzene and pyrimidine ring | lab-chemicals.com |

| Aromaticity | Aromatic bicyclic system | lab-chemicals.com |

| Isomers | Quinoxaline, Cinnoline, Phthalazine | sigmaaldrich.com |

Historical Context of Quinazoline Research in Organic Synthesis

The study of quinazolines dates back to the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. researchgate.net However, the synthesis of the parent quinazoline molecule was reported later in 1895 by August Bischler and Lang, who achieved it through the decarboxylation of quinazoline-2-carboxylic acid. lab-chemicals.compharmaffiliates.com A more efficient and satisfactory synthesis was subsequently developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine. lab-chemicals.com The name "quinazoline," a combination derived from its relation to quinoline (B57606) and its nitrogen content, was proposed by W. Widdege. researchgate.netpharmaffiliates.com These early synthetic efforts laid the groundwork for what has become a major area of heterocyclic chemistry, leading to the discovery of thousands of derivatives with diverse applications. pharmaffiliates.com

Significance of Halogenated and Hydroxylated Quinazolines in Chemical Research

The introduction of halogen and hydroxyl groups onto the quinazoline scaffold is a key strategy in chemical and pharmaceutical research. These functional groups significantly influence the molecule's physicochemical properties and reactivity.

Halogenated Quinazolines: The presence of a halogen atom, such as bromine, can profoundly impact a molecule's properties. Halogens alter the electronic distribution within the aromatic system, affecting bond polarity and molecular dipole moments. pressbooks.pub This can, in turn, modify a compound's solubility, lipophilicity, and bioavailability, which are critical parameters in drug design. pressbooks.pub Furthermore, halogen atoms, particularly on the pyrimidine ring (at positions 2 or 4), serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity makes halogenated quinazolines versatile intermediates for the synthesis of a wide range of derivatives, allowing for the introduction of various functional groups. lab-chemicals.com Studies have shown that the presence of a halogen at the 6 or 8-position can enhance the antimicrobial activities of quinazolinone derivatives. labsolu.ca

Hydroxylated Quinazolines (Quinazolinols): The hydroxyl group (-OH) is a hydrogen-bond donor and acceptor, which can facilitate interactions with biological targets like enzymes and receptors. In synthetic chemistry, the hydroxyl group is a versatile functional handle. It can be alkylated, acylated, or converted to other functional groups, providing a route to diverse analogs. The tautomeric equilibrium between quinazolinone and quinazolinol forms is also a key feature, influencing the molecule's reactivity and biological function. pressbooks.pub Research on the related 8-hydroxyquinoline (B1678124) scaffold has shown that hydroxylation is crucial for developing agents with a wide range of activities, including antiviral and antibacterial properties. nih.gov For instance, 8-Bromo-7-hydroxyquinoline has been investigated as an efficient photoremovable protecting group, highlighting a sophisticated application for this substitution pattern in chemical biology. acs.org

Overview of Current Research Landscape Pertaining to 2-Bromoquinazolin-7-ol

Dedicated research literature focusing specifically on this compound is limited. The compound is primarily available through chemical suppliers, indicating its role as a potential building block or intermediate in larger synthetic campaigns rather than an end-product with extensively studied applications.

However, the research landscape for closely related analogs provides significant insight into the potential utility and areas of interest for this compound. The strategic placement of the bromine atom at the 2-position and the hydroxyl group at the 7-position equips the molecule with two distinct and synthetically valuable reactive sites.

Synthetic Potential: The bromine atom at the 2-position is susceptible to nucleophilic displacement, a common strategy for building molecular complexity. This position is analogous to the 2-chloro position in other quinazolines used in synthetic chemistry. The hydroxyl group at the 7-position can be functionalized through etherification or esterification, allowing for the attachment of other chemical moieties. This dual functionality makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening.

Inferred Biological Interest: Research on related brominated and hydroxylated quinazolines and quinolines suggests potential applications. For example, derivatives of 7-bromoquinoline (B152726) have been synthesized for various chemical studies. google.comchemicalbook.com The compound 7-Bromoquinazolin-2-ol, a tautomer of 7-bromo-1,2-dihydroquinazolin-2-one, is structurally related. labsolu.ca Moreover, the development of 8-bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use suggests that this compound could be explored for similar light-sensitive applications. acs.org The combination of a halogen and a hydroxyl group is a common feature in molecules designed to interact with biological systems. nih.govnih.gov

While direct experimental data on this compound is not widely published, its structure represents a confluence of synthetically useful features that are well-established in the broader field of quinazoline chemistry. Future research may focus on leveraging its reactivity to create novel compounds for evaluation in medicinal chemistry or materials science.

Table 2: Examples of Structurally Related Bromo- and/or Hydroxy- Quinazoline Derivatives

| Compound Name | CAS Number | Key Features | Reference |

|---|---|---|---|

| 7-Bromo-2-chloroquinazolin-4-ol | 2349411-92-1 | Bromo, Chloro, and Hydroxyl substitutions | lab-chemicals.com |

| 7-Bromoquinazolin-2-ol | 953039-65-1 | Tautomer of 7-bromo-1,2-dihydroquinazolin-2-one | labsolu.ca |

| 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol | 196603-96-0 | Complex substituted quinazolin-7-ol (B1437716) | pharmaffiliates.com |

| 7-bromo-6-chloro-8-fluoroquinazolin-4-ol | 1698027-18-7 | Polyhalogenated quinazolin-4-ol | sigmaaldrich.com |

| 8-Bromo-7-hydroxyquinoline | 1198-25-0 | A related quinoline with a similar substitution pattern | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-bromoquinazolin-7-ol |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H |

InChI Key |

WTOMZQKVYQWDQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1O)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromoquinazolin 7 Ol

Reactivity of the Bromine Substituent

The bromine atom at the C-2 position of the quinazoline (B50416) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-deficient nature of the quinazoline core, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at C-2

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can undergo this reaction if they possess electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com The quinazoline ring system, particularly with its nitrogen atoms, is electron-deficient and thus activated towards nucleophilic attack.

The C-2 and C-4 positions of the quinazoline ring are analogous to the ortho and para positions of pyridine (B92270) and are particularly susceptible to nucleophilic attack. stackexchange.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate and facilitating the reaction. stackexchange.com Consequently, the bromine atom at C-2 of 2-bromoquinazolin-7-ol serves as a good leaving group in SNAr reactions, allowing for the introduction of a variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org The bromine substituent at C-2 makes this compound a suitable substrate for several such transformations. sigmaaldrich.comnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgresearchgate.net This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgwikipedia.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon substituents at the C-2 position. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Ref |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 6-aryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| 4-bromoindole derivative | 4-iodoanisole | PdCl2(dppf) | C-7 functionalized indole | mdpi.com |

| Aryl Bromides | Lithium triisopropyl 2-pyridylboronates | Pd2dba3 / Ligand | 2-Arylpyridines | nih.gov |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and then β-hydride elimination to give the product. unishivaji.ac.in this compound can react with various alkenes under Heck conditions to introduce alkenyl groups at the C-2 position. mdpi.com

Table 2: Examples of Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Ref |

| Aryl Bromides and Chlorides | Aromatic or Aliphatic Olefins | Palladacycle phosphine (B1218219) mono-ylide complex (10 ppm) | Base | DMA | organic-chemistry.org |

| Aryl Halides | Allylic Alcohols | N-heterocyclic carbene-Pd(II) complex | Base | N/A | nih.govresearchgate.net |

| Aryl Iodides | Alkenes | Pd(P(t-Bu)3)2 | Base | Aqueous TPGS-750-M | sigmaaldrich.com |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.idorganic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of substituted alkynes. walisongo.ac.id The catalytic cycle is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. wikipedia.org this compound is a suitable substrate for Sonogashira coupling, enabling the introduction of alkynyl moieties at the C-2 position. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 3: Examples of Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst System | Conditions | Ref |

| Aryl Iodides | 2-Methyl-3-butyn-2-ol | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide | Triethylamine, Room Temperature | walisongo.ac.id |

| Aryl Bromides | Phenylacetylene | NHC-derived catalyst | Triethylamine | libretexts.org |

| 2-Bromoanilines | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP, Acetonitrile (B52724), Room Temperature | nih.gov |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnumberanalytics.com This reaction has broad applicability for the synthesis of aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium catalyst, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. organic-chemistry.orglibretexts.org The C-2 bromine of this compound can be displaced by a variety of primary and secondary amines using this methodology. nih.gov

Table 4: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Ref |

| Reactants | Aryl halides (or triflates) and primary or secondary amines. | organic-chemistry.org |

| Catalyst | Palladium complex with various phosphine ligands. | wikipedia.orgnumberanalytics.com |

| Utility | Facile synthesis of aryl amines, replacing harsher traditional methods. | wikipedia.org |

| Mechanism | Involves oxidative addition, amide formation, and reductive elimination. | wikipedia.orglibretexts.org |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze transformations at the C-2 position. For instance, Negishi coupling, which utilizes organozinc reagents, can be employed. mdpi.comnih.gov These reactions often occur under mild conditions to avoid the decomposition of the temperature-sensitive organozinc compounds. mdpi.com Nickel-catalyzed couplings have also emerged as viable alternatives for certain transformations, such as Sonogashira-type reactions. wikipedia.org These alternative metal-catalyzed methods expand the synthetic utility of this compound, allowing for the formation of a diverse range of C-C and C-heteroatom bonds. mdpi.comnih.govnih.gov

Reactivity of the Hydroxyl Substituent

The hydroxyl group at the C-7 position is a versatile functional handle that can undergo a variety of reactions common to phenols.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound can be readily converted into ethers and esters.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, followed by reaction with an alkyl halide, is a common method for preparing ethers.

Esterification: Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a standard method for forming esters. scienceready.com.aumasterorganicchemistry.com The reaction is an equilibrium process, and the yield can be maximized by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com Alternatively, the hydroxyl group can be acylated using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base.

Table 5: General Conditions for Esterification

| Method | Reagents | Conditions | Ref |

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H2SO4), Heat | scienceready.com.aumasterorganicchemistry.comuakron.edursc.org |

| Acylation | Acid Chloride/Anhydride, Alcohol | Base (e.g., Pyridine) | N/A |

Oxidation Reactions

The phenolic hydroxyl group is generally resistant to oxidation under standard conditions. However, the quinazoline ring system itself can be susceptible to oxidation. For instance, quinazoline can be oxidized to quinazolin-4(3H)-one. thieme-connect.de The oxidation of thioether substituents on a quinazoline ring to the corresponding sulfoxide (B87167) and sulfone has also been reported, indicating the stability of the core ring under certain oxidative conditions. googleapis.com Strong oxidizing agents may lead to the degradation of the aromatic system. In some contexts, direct oxidative esterification of alcohols can be achieved using specific catalytic systems, sometimes even under metal-free conditions. nih.gov

Nucleophilic Reactivity of the Phenolic Hydroxyl

The phenolic hydroxyl (-OH) group at the C-7 position of this compound is a key functional group that significantly influences its chemical behavior. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of reactions.

Under basic conditions, the phenolic proton can be abstracted to form a phenoxide anion. This deprotonation enhances the nucleophilicity of the oxygen atom, making it a potent site for reaction with electrophiles. For instance, the resulting phenoxide can undergo O-alkylation in reactions such as the Williamson ether synthesis or O-acylation to form corresponding esters.

Phenols and polyphenols are recognized as nucleophiles that are susceptible to electrophilic substitution reactions due to their high electron density. encyclopedia.pub The phenolic OH group facilitates the effective delocalization of charge within the aromatic ring through resonance. encyclopedia.pub While the hydroxyl group itself is nucleophilic, its direct substitution or elimination from the aromatic ring is generally not observed under typical reaction conditions, a characteristic that distinguishes phenols from aliphatic alcohols. libretexts.org The primary reactivity of this group involves reactions at the oxygen atom or its influence on the aromatic ring's reactivity.

The antioxidant potential of phenolic compounds is also linked to the reactivity of the hydroxyl group, specifically its ability to donate a hydrogen atom to free radicals, thereby forming a more stable phenoxyl radical. encyclopedia.pubnih.gov This property suggests that this compound could participate in radical scavenging mechanisms. nih.gov

Reactivity of the Quinazoline Ring System

The quinazoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. thieme-connect.de The reactivity of this system in this compound is complex, dictated by the electronic effects of the constituent rings and the substituents. The pyrimidine ring, containing two electronegative nitrogen atoms, is electron-deficient, which deactivates the fused benzene ring towards electrophilic attack. thieme-connect.de Conversely, this electron deficiency makes the pyrimidine ring, particularly positions C-2 and C-4, susceptible to nucleophilic attack. thieme-connect.de

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) on the benzene portion of the quinazoline ring is heavily influenced by the directing effects of the existing substituents. In this compound, the primary directing groups are the phenolic hydroxyl at C-7 and the deactivating effect of the fused pyrimidine ring.

Given these competing effects, the strong activating nature of the hydroxyl group is expected to dominate, directing electrophilic substitution primarily to the C-6 and C-8 positions. The C-5 position is also activated, but substitution there may be less favored. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted on the benzene ring, guided by the -OH group. minia.edu.egmsu.edu

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Predicted Substitution Sites |

|---|---|---|---|---|

| -OH | C-7 | +R, -I (Resonance Donating) | Strongly Activating | C-6, C-8 (ortho), C-5 (para) |

| Fused Pyrimidine Ring | - | -I, -R (Inductive & Resonance Withdrawing) | Deactivating | Meta-directing relative to itself, but deactivates the whole ring |

Reduction and Oxidation of the Heterocyclic Rings

Reduction: The quinazoline ring system can be reduced, though this typically requires forcing conditions due to the stability of the aromatic system. Catalytic hydrogenation using catalysts like platinum, rhodium, or ruthenium under elevated hydrogen pressure can reduce the heterocyclic rings. wordpress.com Dissolving metal reductions, such as the Birch reduction, could also be employed, potentially affording non-conjugated diene products by reducing the aromatic system. wordpress.com Given the electron-deficient nature of the pyrimidine ring compared to the electron-rich, hydroxyl-substituted benzene ring, reduction is likely to occur preferentially on the pyrimidine portion of the molecule.

Oxidation: The oxidation of this compound can proceed at several sites. The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures, a common reaction for phenols. encyclopedia.pub This process can be initiated by the formation of a phenoxyl radical. encyclopedia.pub The heterocyclic part of the molecule can also be oxidized. For example, quinazoline itself can be oxidized by strong agents like potassium permanganate, leading to the cleavage of the benzene ring and formation of pyrimidine-4,5-dicarboxylic acid. thieme-connect.de The ultimate products of oxidation for this compound would depend heavily on the specific oxidizing agent and the reaction conditions employed.

Ring-Opening and Rearrangement Reactions

Ring-Opening: The quinazoline ring can undergo cleavage under harsh conditions. Heating in strong aqueous acid or base can lead to the decomposition of the quinazoline nucleus, typically yielding derivatives of 2-aminobenzaldehyde (B1207257) and formic acid. thieme-connect.de The presence of the bromo and hydroxyl substituents on this compound would modulate the stability of the ring and could influence the specific pathway of decomposition. Mechanistic investigations of such ring-opening reactions often employ isotopic labeling to trace the fate of atoms, as has been demonstrated in studies of other heterocyclic systems. rsc.org

Rearrangement: While specific rearrangement reactions for this compound are not extensively documented, the structural motifs present suggest potential for such transformations. For example, if the phenolic hydroxyl were converted into an allyl ether, a cymitquimica.comcymitquimica.com-sigmatropic Claisen rearrangement could occur upon heating, leading to a C-alkylated product. mvpsvktcollege.ac.innumberanalytics.com Under strongly acidic conditions, rearrangements involving superelectrophilic dication intermediates are also a possibility in heterocyclic systems. beilstein-journals.org Another potential transformation is the Dakin rearrangement, an oxidation reaction where a phenolic aldehyde or ketone is converted into a benzenediol and a carboxylate, which proceeds through the migration of an aryl group. wiley-vch.de

Mechanistic Studies of Key Transformations of this compound

Reaction Pathway Elucidation

Due to the lack of specific mechanistic studies on this compound, reaction pathways must be inferred from the known reactivity of related compounds. A key transformation for this molecule would be the functionalization of the C-2 position via palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. The reactivity of C-halogen bonds in such reactions generally follows the order C-I > C-Br >> C-Cl. nih.gov

A plausible and synthetically valuable transformation is the Suzuki-Miyaura cross-coupling reaction. The mechanism for the coupling of this compound with an organoboron reagent (R-B(OR)₂) can be elucidated as follows:

Table 2: Mechanistic Steps of a Hypothetical Suzuki Coupling of this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond at the C-2 position of the quinazoline ring. This is often the rate-determining step. | A quinazolinyl-Pd(II)-bromide complex. |

| 2. Transmetalation | In the presence of a base, the organic group (R) from the activated organoboron reagent is transferred to the palladium center, displacing the bromide ligand. | A diorgano-Pd(II) complex. |

| 3. Reductive Elimination | The two organic ligands on the palladium center couple and are eliminated from the complex, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. | The 2-substituted-quinazolin-7-ol product and Pd(0). |

This catalytic cycle is a cornerstone of modern organic synthesis and provides a reliable pathway for introducing a wide variety of substituents at the C-2 position of the quinazoline core. The C-2 position in quinazolines is known to be less reactive towards oxidative addition of palladium than the C-4 position, but the C-Br bond provides a highly effective handle for this type of transformation. nih.govmdpi.com

Transition State Analysis

Transition state analysis for a given chemical entity provides profound insights into its reactivity, the pathways of its transformations, and the energetic barriers that govern the speed of its reactions. For this compound, a detailed examination of its transition states is crucial for understanding its behavior in various chemical environments. While specific, dedicated computational studies on the transition state analysis of this compound are not extensively documented in publicly available literature, we can infer the nature of its transition states by examining the well-established mechanisms of reactions common to bromo-heteroaromatic compounds. The primary reactive sites of this compound are the C2-bromine bond, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and the quinazoline core itself.

Transition States in Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position of the quinazoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atoms. The mechanism for nucleophilic aromatic substitution (SNAr) typically proceeds through a two-step addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer complex. The formation of this complex is the rate-determining step, and its transition state is of paramount importance.

The transition state for the formation of the Meisenheimer complex involves the partial formation of a new bond between the nucleophile and the C2 carbon, and the beginning of the delocalization of the negative charge across the quinazoline ring system. The geometry at the C2 carbon changes from trigonal planar (sp2) towards tetrahedral (sp3).

Illustrative Data for a Hypothetical SNAr Transition State Analysis:

A computational study using Density Functional Theory (DFT) could elucidate the energetic and geometric parameters of this transition state. The following table illustrates the type of data that would be generated from such an analysis for the reaction of this compound with a generic nucleophile (Nu-).

| Parameter | Reactants | Transition State (TS1) | Meisenheimer Complex |

| Relative Energy (kcal/mol) | 0.0 | +18.5 | +5.2 |

| C2-Br Bond Length (Å) | 1.90 | 1.95 | 2.05 |

| C2-Nu Bond Length (Å) | >3.0 | 2.15 | 1.45 |

| N1-C2-N3 Angle (degrees) | 116.5 | 114.0 | 110.8 |

| Imaginary Frequency (cm-1) | N/A | -350 | N/A |

Note: The data in this table is illustrative and intended to represent the typical outputs of a computational transition state analysis. It is not based on published experimental data for this specific reaction.

The imaginary frequency is a key indicator of a true transition state on the potential energy surface, representing the vibrational mode along the reaction coordinate that leads from reactants to the intermediate.

Transition States in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize aryl halides. The catalytic cycle of a Suzuki reaction involves three key steps, each with its own transition state: oxidative addition, transmetalation, and reductive elimination. masterorganicchemistry.comharvard.edutcichemicals.comyonedalabs.com

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This proceeds through a transition state where a bridge is formed between the palladium and boron atoms, often facilitated by a base. harvard.edupku.edu.cn

Reductive Elimination: The final step is the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The transition state involves the two organic ligands on the palladium center moving closer together to form the new bond as the palladium center is reduced from Pd(II) to Pd(0).

Illustrative Data for a Hypothetical Suzuki-Miyaura Coupling Transition State Analysis:

The following table provides hypothetical data for the key transition states in a Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)2).

| Catalytic Step | Key Transition State | Activation Energy (kcal/mol) | Key Bond Lengths in TS (Å) |

| Oxidative Addition | [Ar-Pd(II)-Br(L)2]‡ | 20-25 | Pd-C: ~2.3, Pd-Br: ~2.6 |

| Transmetalation | [Ar-Pd(II)-Ar'(L)2]‡ | 15-20 | Pd-C(Ar): ~2.1, Pd-C(Ar'): ~2.4 |

| Reductive Elimination | [Ar-Ar'-Pd(0)(L)2]‡ | 5-10 | C(Ar)-C(Ar'): ~2.0 |

Note: This data is illustrative, based on general principles of Suzuki-Miyaura reaction mechanisms, and not from specific studies on this compound.

Computational studies provide invaluable tools for dissecting these complex multi-step reactions. nih.govsapub.orgmdpi.com By calculating the potential energy surface, researchers can map out the entire reaction pathway, identify all intermediates and transition states, and thus predict reactivity and selectivity. dntb.gov.ua For a molecule like this compound, such analyses would be instrumental in designing synthetic routes and understanding its chemical biology.

Derivatization and Scaffold Diversification from 2 Bromoquinazolin 7 Ol

Synthesis of C-2 Substituted Quinazolin-7-ol (B1437716) Derivatives via Bromine Modification

The bromine atom at the C-2 position of 2-Bromoquinazolin-7-ol serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of quinazoline-based compounds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy allows for the introduction of various aryl and heteroaryl groups at the C-2 position. For instance, the coupling of a bromoquinazoline with an arylboronic acid can yield 2-aryl-quinazolin-7-ol derivatives. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura coupling to 2-bromoquinazolines is well-established.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing a direct route to 2-amino-quinazolin-7-ol derivatives. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is highly valued for its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of 2-amino-substituted quinazolin-7-ols.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Applying this to this compound would yield 2-alkynyl-quinazolin-7-ol derivatives, which can serve as precursors for further transformations.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, offering another avenue for C-C bond formation. While effective, the toxicity of organotin reagents has led to a preference for other cross-coupling methods in many applications.

The table below summarizes the types of C-2 substituted quinazolin-7-ol derivatives that can be synthesized using these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl-quinazolin-7-ol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-quinazolin-7-ol |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-quinazolin-7-ol |

| Stille Coupling | Organostannane | 2-Alkyl/Aryl-quinazolin-7-ol |

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group at the C-7 position of this compound provides a reactive site for the synthesis of O-substituted derivatives, primarily through etherification and esterification reactions. These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds.

O-Alkylation (Ether Synthesis):

The synthesis of 7-alkoxy-2-bromoquinazolines is typically achieved through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the 7-position.

O-Acylation (Ester Synthesis):

Ester derivatives of this compound can be prepared by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like triethylamine (Et3N) or pyridine (B92270). This reaction leads to the formation of 7-acyloxy-2-bromoquinazolines. These ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active hydroxyl compound.

The following table outlines the synthesis of O-substituted derivatives of this compound.

| Reaction | Reagent | Product Type |

| O-Alkylation | Alkyl Halide, Base | 7-Alkoxy-2-bromoquinazoline |

| O-Acylation | Acyl Chloride/Anhydride, Base | 7-Acyloxy-2-bromoquinazoline |

Development of Diverse Quinazoline (B50416) Scaffolds Utilizing this compound as a Building Block

The strategic functionalization of both the C-2 and C-7 positions of this compound allows for the development of a multitude of diverse quinazoline scaffolds. By employing a sequential reaction strategy, researchers can introduce different functionalities at each position, leading to a vast chemical space for drug discovery.

For example, a Suzuki-Miyaura coupling at the C-2 position can be followed by an O-alkylation at the C-7 position. This two-step process would yield 2-aryl-7-alkoxyquinazolines. The order of these reactions can be interchanged depending on the desired final product and the compatibility of the functional groups.

This combinatorial approach, leveraging the orthogonal reactivity of the bromo and hydroxyl groups, is a powerful tool for generating libraries of quinazoline derivatives with varied substitution patterns for high-throughput screening and SAR studies.

Heterocyclic Annulation Strategies Involving this compound

The this compound scaffold can also be utilized in the construction of more complex, fused heterocyclic systems. These annulation strategies often involve intramolecular cyclization reactions of appropriately functionalized derivatives.

One potential strategy involves the introduction of a side chain at either the C-2 or N-1/N-3 positions that can subsequently undergo cyclization with the quinazoline core or a substituent at another position. For instance, a 2-alkynyl-quinazolin-7-ol derivative, synthesized via a Sonogashira coupling, could potentially undergo an intramolecular cyclization to form a fused furan or pyran ring.

Another approach could involve the synthesis of a 2-amino-quinazolin-7-ol derivative, which could then be used as a precursor for the construction of fused imidazole, triazole, or pyrimidine (B1678525) rings, leading to the formation of tricyclic and tetracyclic quinazoline derivatives. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of heterocyclic annulation on the quinazoline core are well-established and could be applied to this versatile building block.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Bromoquinazolin 7 Ol

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition. rsc.org For 2-Bromoquinazolin-7-ol, with the molecular formula C₈H₅BrN₂O nih.gov, HRMS is crucial for confirmation. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will show two major molecular ion peaks ([M]⁺ or [M+H]⁺) separated by approximately 2 Da, with nearly equal intensity.

Table 3: Calculated Exact Masses for the [M+H]⁺ Ion of this compound

| Isotopic Composition | Theoretical Exact Mass (m/z) |

| C₈H₆⁷⁹BrN₂O⁺ | 224.9718 |

| C₈H₆⁸¹BrN₂O⁺ | 226.9697 |

Note: The calculated values for the protonated molecule [M+H]⁺ are essential for confirmation via electrospray ionization (ESI) HRMS.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. researchgate.netncsu.edu The fragmentation pattern is characteristic of the molecule's structure. For fused heterocyclic systems like quinazolines, fragmentation often involves characteristic losses from the ring system. nih.gov

A plausible fragmentation pathway for protonated this compound could involve:

Initial loss of a stable neutral molecule like carbon monoxide (CO).

Cleavage of the pyrimidine (B1678525) ring, potentially leading to the loss of HCN.

Rupture of the quinazoline (B50416) ring system, leading to characteristic fragment ions that can help confirm the positions of the substituents.

Table 4: Plausible MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion (m/z) |

| 225.0 / 227.0 | CO (28 Da) | 197.0 / 199.0 |

| 225.0 / 227.0 | HCN (27 Da) | 198.0 / 200.0 |

| 197.0 / 199.0 | HCN (27 Da) | 170.0 / 172.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

For quinazoline derivatives, characteristic IR absorption bands are observed that signal the presence of the core ring structure and its substituents. nih.gov Generally, quinazolines exhibit strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. nih.gov Other variable intensity bands in the 1500–1300 cm⁻¹ range are also associated with the aromatic ring. nih.gov In the case of "this compound," the presence of the hydroxyl (-OH) group and the carbon-bromine (C-Br) bond would give rise to additional characteristic absorption peaks. The O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, generally between 500 and 800 cm⁻¹. savemyexams.com

The table below summarizes the expected characteristic IR absorption bands for "this compound" based on known data for similar quinazoline derivatives. nih.govsapub.orgmdpi.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | ~3080 |

| C=N (in quinazoline ring) | Stretching | 1617 - 1580 |

| Aromatic C=C | Stretching | 1580 - 1475 |

| C-N | Stretching | 1360 - 1150 |

| C-O | Stretching (phenol) | 1260 - 1180 |

| C-Br | Stretching | 800 - 500 |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. This often results in strong Raman signals for non-polar bonds that may be weak in an IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bbec.ac.in When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation. utoronto.ca

For aromatic and heterocyclic compounds like "this compound," the primary electronic transitions observed are π → π* and n → π* transitions. libretexts.org The quinazoline ring system is a chromophore, the part of the molecule responsible for absorbing light. The presence of the bromine atom and the hydroxyl group as auxochromes (groups that modify the absorption of a chromophore) can cause shifts in the absorption maxima (λmax).

Quinazoline derivatives typically exhibit multiple absorption bands in the UV region. nih.govmdpi.com For instance, absorption bands in the 210–285 nm range are often assigned to π–π* transitions, while those in the 285–320 nm range can be attributed to n–π* transitions. nih.gov The UV-Vis spectrum of "this compound" is expected to show characteristic peaks reflecting its specific electronic structure. The absorption spectrum is typically measured in a solvent such as ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO). nih.govelementlabsolutions.com

Table 2: Predicted UV-Visible Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 280 |

| n → π* | 290 - 330 |

These transitions provide valuable information about the conjugated system of the molecule. spectroscopyonline.com The exact positions and intensities of the absorption bands can be influenced by solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. anton-paar.com

For "this compound," a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the quinazoline ring system, the precise positions of the bromine atom and the hydroxyl group, and how the molecules pack together in the solid state. This packing is influenced by intermolecular forces such as hydrogen bonding (involving the -OH group) and halogen bonding (involving the bromine atom).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. umlub.pl For "this compound," various chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and for isolation.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the analysis and purification of non-volatile compounds. torontech.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. torontech.com

For quinazoline derivatives, reversed-phase HPLC is a commonly employed method. researchgate.nettandfonline.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. elementlabsolutions.comresearchgate.netnih.gov The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting first.

An HPLC method for the analysis of "this compound" would involve injecting a solution of the compound onto a C18 column and eluting with a suitable mobile phase gradient. pensoft.net Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. torontech.comnih.gov The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram. torontech.com

Table 3: Typical HPLC Parameters for the Analysis of Quinazoline Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detection at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a technique used to separate and analyze volatile and thermally stable compounds. chromatographyonline.com In GC, an inert gas (the mobile phase) carries the sample through a heated column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

While many quinazoline derivatives can be analyzed by GC, the presence of the polar hydroxyl group in "this compound" might necessitate derivatization to increase its volatility and thermal stability. weber.hu Derivatization involves chemically modifying the -OH group to a less polar functional group, such as a silyl (B83357) ether. However, some halogenated quinazolines can be analyzed directly. researchgate.net The use of a mass spectrometer as a detector (GC-MS) provides both retention time and mass spectral data, allowing for highly confident identification of the compound and any impurities. dergipark.org.tr It is important to note that some quinazoline derivatives can degrade in the hot GC injection port, which must be considered during method development. nist.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. libretexts.orgsavemyexams.com In TLC, a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina, is coated onto a flat carrier like a glass or aluminum plate. savemyexams.com A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. umlub.pl

For "this compound," TLC on silica gel plates would be a suitable method for routine analysis. dergipark.org.trsharif.edu The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetone) to achieve good separation. dergipark.org.tr The separated spots can be visualized under UV light (due to the UV-active quinazoline ring) or by staining with an appropriate reagent like iodine vapor. savemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. libretexts.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Dimethyl sulfoxide |

| Hexane |

| Ethyl acetate |

| Acetone |

Theoretical and Computational Investigations of 2 Bromoquinazolin 7 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. pku.edu.cn These calculations solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions. iitg.ac.in

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. aimspress.comyoutube.com Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as the fundamental variable to calculate the system's energy. researchgate.net For 2-Bromoquinazolin-7-ol, DFT calculations are instrumental in predicting a range of electronic properties.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground-state structure) by finding the minimum on the potential energy surface.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data typical of a DFT calculation (e.g., at the B3LYP/6-31G(d) level) to illustrate the expected outputs.

| Property | Predicted Value | Significance |

| Total Energy | -3150.123 Hartree | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | -6.5 eV | Indicates the tendency to donate electrons; related to the ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; related to the electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity; a larger gap implies higher stability. |

| Dipole Moment | 2.5 Debye | Suggests moderate polarity, influencing physical properties like solubility. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. scribd.com For this compound, the primary source of conformational flexibility is the rotation of the hydroxyl (-OH) group at position 7. While the quinazoline (B50416) ring system is largely planar and rigid, the orientation of the hydroxyl hydrogen relative to the ring can vary.

Computational methods can map the potential energy surface as a function of the dihedral angle of this bond, identifying the most stable (lowest energy) conformations. lumenlearning.com These low-energy conformations are the most likely to be populated at room temperature.

Molecular Dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time. uantwerpen.be By solving Newton's equations of motion for the system, MD simulations provide a dynamic picture of conformational changes, allowing researchers to observe how the molecule explores its conformational space and the stability of different conformers in a simulated environment, such as in a solvent. nih.govarxiv.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data or even predict spectra for uncharacterized compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often coupled with DFT, can accurately predict the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁵N). mdpi.com Comparing these predicted shifts to experimental data is a powerful method for structure verification. nih.gov

Vibrational Spectroscopy: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. montana.edu These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra, helping to assign specific vibrational modes to the observed spectral features.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Quinazoline Core of this compound. Calculated values are referenced against a standard like tetramethylsilane (B1202638) (TMS) and provide a theoretical fingerprint of the molecule.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 155.4 |

| C4 | 162.1 |

| C5 | 128.9 |

| C6 | 120.5 |

| C7 | 158.3 |

| C8 | 115.7 |

| C8a | 149.6 |

| C4a | 122.0 |

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. sumitomo-chem.co.jp For this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution at the C2 position, where the bromine atom is displaced.

Such studies typically involve:

Mapping the Potential Energy Surface (PES): Identifying all relevant stationary points, including reactants, intermediates, transition states, and products. smu.edu

Locating Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Its structure provides crucial insights into the bond-forming and bond-breaking processes.

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. sumitomo-chem.co.jp A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the connected reactants and products, confirming that the identified TS is correct for the reaction of interest. smu.edu

These calculations allow chemists to explore the feasibility of different reaction pathways, understand substituent effects, and design more efficient synthetic routes. nih.gov

Molecular Docking and Molecular Dynamics Simulations (Focus on interactions, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. nih.gov

For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the non-covalent interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: Between the quinazoline nitrogens or the 7-hydroxyl group and polar amino acid residues.

Halogen Bonds: The bromine atom at C2 can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: Between the aromatic quinazoline ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Between the nonpolar regions of the quinazoline ring and nonpolar residues.

Following docking, Molecular Dynamics (MD) simulations can be performed on the predicted ligand-protein complex. These simulations assess the stability of the binding pose over a period of nanoseconds or longer, providing insights into the flexibility of the ligand in the active site and the persistence of key intermolecular interactions. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target. This table shows the kind of data a docking simulation provides, focusing on the nature of the predicted interactions.

| Parameter | Value/Description |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interactions | |

| Hydrogen Bond | Quinazoline N1 with backbone NH of Valine-85 |

| Hydrogen Bond | 7-hydroxyl group with side chain of Aspartic Acid-145 |

| Halogen Bond | C2-Bromine with backbone carbonyl of Leucine-15 |

| π-π Stacking | Quinazoline ring with Phenylalanine-146 |

Future Directions in the Chemical Research of 2 Bromoquinazolin 7 Ol

Exploration of Novel Synthetic Methodologies

The future synthesis of 2-Bromoquinazolin-7-ol and its derivatives will likely move beyond traditional multi-step procedures, which can be inefficient and generate significant waste. researchgate.net Research is anticipated to focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas for exploration include:

Advanced Cyclization Strategies: While classical methods like the Niementowski reaction, which involves the condensation of anthranilic acids with amides, provide a basis, future work will likely explore modern catalytic systems. ekb.eg The development of transition-metal-catalyzed C-H activation and annulation reactions could offer a direct route to the quinazolin-7-ol (B1437716) core from simpler, readily available precursors, minimizing the need for pre-functionalized starting materials. rsc.orgbenthamdirect.com

Microwave-Assisted and Nanocatalyzed Synthesis: The application of microwave irradiation is a known method for accelerating organic reactions, often leading to higher yields and shorter reaction times in the synthesis of quinazoline (B50416) scaffolds. openmedicinalchemistryjournal.comresearchgate.net Future research could optimize microwave-assisted protocols for the synthesis of the this compound core. Furthermore, the use of recoverable nanocatalysts represents a green and efficient alternative to homogeneous catalysts, a field ripe for exploration in quinazoline synthesis. tandfonline.com

Late-Stage Functionalization: A highly attractive future strategy would involve the late-stage introduction of the bromo and hydroxyl groups onto a pre-formed quinazoline ring. This approach allows for the rapid diversification of molecular scaffolds. Future research could investigate regioselective C-H bromination and C-H hydroxylation methods, potentially using photoredox or transition-metal catalysis, to install the required functionalities at the C2 and C7 positions with high precision.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Starting Materials | Key Features & Future Advantages |

|---|---|---|

| Transition-Metal-Catalyzed Annulation | Substituted anilines, CO/N₂ sources | High atom economy, direct formation of the quinazoline core, potential for asymmetric synthesis. |

| Microwave-Assisted Cyclization | 2-aminobenzonitriles, aldehydes | Rapid reaction times, improved yields, reduced side products. organic-chemistry.org |

| Nanocatalyst-Mediated Synthesis | Anthranilic acid derivatives | Catalyst reusability, milder reaction conditions, environmentally friendly. tandfonline.com |

| Late-Stage C-H Functionalization | Quinazoline | Access to diverse analogues from a common intermediate, avoids lengthy de novo synthesis. benthamdirect.com |

Development of New Chemical Transformations

The bifunctional nature of this compound, possessing both an electrophilic C-Br bond and a nucleophilic O-H group, makes it a versatile substrate for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging these two reactive sites for molecular diversification.

Transformations at the C2-Position: The bromine atom at the C2 position serves as a highly valuable synthetic handle. Future work will extensively utilize palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Heck (coupling with alkenes) can be envisioned to introduce a vast range of substituents. evitachem.comnih.gov Additionally, the C2-Br bond is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as alkoxides, thiolates, and azides. researchgate.net

Transformations at the C7-Position: The phenolic hydroxyl group at C7 is another key site for functionalization. Standard reactions such as Williamson ether synthesis (to form ethers) and esterification (to form esters) can be employed to modify the molecule's steric and electronic properties. Drawing analogy from similar hydroxyquinoline systems, derivatization to sulfonate esters is also a viable and promising route for further transformation. tandfonline.com

Orthogonal and Sequential Reactions: A significant future direction will be the development of orthogonal reaction sequences that allow for the selective functionalization of one site without affecting the other. For instance, a palladium-catalyzed coupling could be performed at the C2-Br bond under conditions that leave the C7-OH group untouched. Subsequently, the hydroxyl group could be derivatized under basic or acidic conditions. This selective reactivity is crucial for using the molecule as a versatile building block.

Table 2: Foreseen Chemical Transformations for this compound

| Reactive Site | Reaction Type | Example Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| C2-Position (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 2-Aryl-quinazolin-7-ols |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-quinazolin-7-ols | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 2-Amino-quinazolin-7-ols | |

| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-quinazolin-7-ols | |

| C7-Position (Hydroxyl) | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | 7-Alkoxy-2-bromoquinazolines |

| Esterification | Acyl chloride, Pyridine (B92270) | 7-Acyloxy-2-bromoquinazolines | |

| Sulfonylation | Sulfonyl chloride, Triethylamine | 7-(Sulfonyloxy)-2-bromoquinazolines |

Application as a Building Block in Complex Molecular Architectures

A chemical building block, or synthon, is a molecular fragment designed for the modular assembly of more complex structures. rroij.comwikipedia.org this compound is ideally suited to function as such a scaffold, enabling the bottom-up construction of diverse and intricate molecular architectures. openmedicinalchemistryjournal.com

Future research will likely exploit its potential in several ways:

Scaffold for Combinatorial Libraries: The ability to perform selective reactions at both the C2 and C7 positions allows for the generation of large combinatorial libraries of disubstituted quinazolines. By varying the reactants in a systematic manner (e.g., different boronic acids for Suzuki coupling and various alkyl halides for etherification), a matrix of novel compounds can be rapidly synthesized.

Precursor for Fused Heterocyclic Systems: The functional groups of this compound can be used to construct fused polycyclic systems. For example, a Sonogashira coupling at C2 could introduce an alkyne, which could then undergo an intramolecular cyclization involving the C7-hydroxyl group to form a furan-fused quinazoline. Similarly, introducing an appropriate ortho-functionalized aryl group at C2 could enable intramolecular cyclization to build larger, more rigid planar structures.

Development of Macrocycles: The molecule can be envisioned as a key component in the synthesis of macrocycles. Two molecules of this compound could be linked via a double etherification reaction at the C7 positions with a dihaloalkane linker. Subsequent double Suzuki coupling at the C2 positions with a diboronic acid could then close the ring, forming a complex macrocyclic architecture.

Advanced Materials Science Applications (excluding biological materials)

The unique electronic and structural properties of the quinazoline ring system suggest that this compound could be a valuable precursor for creating advanced functional materials, an area that remains largely unexplored for this specific compound. rsc.org

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have emerged as promising materials for OLEDs, often functioning as the electron-accepting component in donor-acceptor (D-A) type emitters. ccspublishing.org.cnrsc.orgccspublishing.org.cn The electron-deficient nature of the quinazoline ring makes it suitable for this purpose. Future research could involve using this compound as a building block for novel OLED materials. The C2-bromo and C7-hydroxyl positions provide convenient points for attaching electron-donating groups (e.g., carbazole (B46965) or phenothiazine (B1677639) moieties via Buchwald-Hartwig or Suzuki coupling), allowing for the precise tuning of the resulting molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels and, consequently, its emission color and efficiency. nih.govepa.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the quinazoline ring and the oxygen atom of the C7-hydroxyl group are potential coordination sites for metal ions. This suggests a future application in the design of coordination polymers and MOFs. acs.orgresearchgate.netnih.gov this compound could be used as a "metalloligand" where it first coordinates to a metal center, and the resulting complex is then used as a larger building block for framework construction. researchgate.net The bromine atom could be retained as a site for post-synthetic modification, allowing for the introduction of further functionality into the pores of the MOF after its initial synthesis. Such materials could have potential applications in gas storage, separation, or heterogeneous catalysis.

Q & A

Q. What are the standard synthetic routes for 2-Bromoquinazolin-7-ol, and how are they validated experimentally?

- Methodological Answer : Common synthetic routes include halogenation of quinazolin-7-ol derivatives using brominating agents (e.g., NBS or Br₂ in controlled conditions). Validation requires multi-step characterization:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution and hydroxyl group retention .

- Mass spectrometry (HRMS) to verify molecular weight and purity.

- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Comparative analysis with literature-reported melting points or spectral data to ensure consistency.

Q. How should researchers handle contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validate with complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity).

- Replicate synthesis to rule out experimental errors.

- Consult computational models (e.g., DFT calculations) to predict spectral patterns and identify outliers .

- Review solvent effects : Solvent polarity can shift NMR peaks; use deuterated solvents consistently .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill management : Neutralize brominated compounds with sodium bicarbonate before disposal .

- Emergency measures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Q. How can researchers efficiently review literature on quinazoline derivatives?

- Methodological Answer :

- Database prioritization : Use PubMed, SciFinder, and Reaxys for peer-reviewed synthesis protocols .

- Keyword optimization : Combine terms like “this compound,” “halogenated quinazolines,” and “spectral characterization.”

- Critical appraisal : Focus on journals with high impact factors (e.g., Journal of Organic Chemistry) and avoid non-peer-reviewed sources .

Q. What solvents are optimal for recrystallizing this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO, DMF) for high solubility at elevated temperatures.

- Gradual cooling to induce crystallization; avoid rapid cooling to prevent amorphous solid formation.

- Solvent mixtures (e.g., ethanol-water) to balance solubility and polarity. Confirm purity post-recrystallization via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental biological activity data for this compound?

- Methodological Answer :

- Dose-response assays : Validate in vitro activity across multiple cell lines to rule out cell-specific effects.

- Molecular docking studies : Compare binding affinities with target proteins (e.g., kinases) to identify mismatches between predicted and observed activity .

- Metabolic stability tests : Assess compound degradation in biological matrices (e.g., liver microsomes) to explain discrepancies .

Q. What strategies optimize the regioselective bromination of quinazolin-7-ol derivatives?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the C2 position.

- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Table : Comparison of bromination methods:

| Method | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| NBS, DCM, RT | 65 | Moderate | |

| Br₂, FeCl₃, 40°C | 82 | High |

Q. How should researchers design experiments to probe the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-rate profiling : Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs).

- Analytical tools : Use LC-MS to track degradation products and quantify remaining parent compound.

- Kinetic modeling : Apply first-order decay models to calculate half-lives and identify pH-sensitive functional groups (e.g., hydroxyl or bromine) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density and identify reactive sites (e.g., bromine as a leaving group) .

- Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attack.

- Benchmarking : Validate predictions with experimental Suzuki or Buchwald-Hartwig coupling yields .

Q. How can researchers address over-constraining in synthetic pathway optimization algorithms for this compound?

- Methodological Answer :

- Constraint relaxation : Prioritize critical parameters (e.g., reaction temperature, solvent) and iteratively adjust secondary variables (e.g., stirring rate).

- Machine learning : Train models on historical synthesis data to identify feasible parameter ranges .

- Sensitivity analysis : Quantify the impact of each constraint on yield/purity using Plackett-Burman experimental designs .

Data Sources and Reliability

- Primary references : Peer-reviewed journals (e.g., BMC Chemistry), crystallography databases (CCDC), and validated safety protocols (OSHA/Fisher Scientific) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.